molecular formula C7H13BrO2 B14721998 Propyl 2-bromobutanoate CAS No. 5459-97-2

Propyl 2-bromobutanoate

Cat. No.: B14721998
CAS No.: 5459-97-2
M. Wt: 209.08 g/mol
InChI Key: BJPYPGKBFMZGDQ-UHFFFAOYSA-N
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Description

Propyl 2-bromobutanoate is an ester derivative of butanoic acid, where a bromine atom substitutes the hydrogen at the second carbon of the butanoate chain, and a propyl group forms the ester moiety. Structurally, it combines a halogen (bromine) with an alkyl ester, making it a reactive intermediate in organic synthesis. For instance, brominated compounds like 2-bromobutane () highlight the reactivity of bromine in alkyl chains, while propyl esters such as propyl paraben () and propyl guaiacol () demonstrate the versatility of propyl groups in functionalizing molecules.

Properties

CAS No.

5459-97-2

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

propyl 2-bromobutanoate

InChI

InChI=1S/C7H13BrO2/c1-3-5-10-7(9)6(8)4-2/h6H,3-5H2,1-2H3

InChI Key

BJPYPGKBFMZGDQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(CC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where 2-bromobutanoic acid and propanol are reacted in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the ester.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in Propyl 2-bromobutanoate serves as a good leaving group, enabling nucleophilic substitution. In such reactions, hydroxide ions (OH⁻) or other nucleophiles replace the bromine, forming propyl butanoate as the primary product . For example:

  • Mechanism : The nucleophile attacks the carbon adjacent to the bromine, displacing Br⁻ and generating the ester product.

  • Conditions : Typically performed in basic aqueous solutions (e.g., NaOH or KOH) under reflux .

Elimination Reactions

Under basic conditions, this compound undergoes elimination to form alkenes. This reaction parallels the dehydrohalogenation of 2-bromopropane to propene, where hydroxide acts as a base to abstract a β-hydrogen . For this compound:

  • Products : Likely forms α,β-unsaturated esters or alkenes, depending on the reaction pathway.

  • Key Factor : The secondary position of bromine facilitates elimination, though steric hindrance may influence product stability .

Comparison with Similar Compounds

This compound differs structurally and reactivity from related compounds:

CompoundStructure TypeKey Features
This compound Brominated esterContains both ester and bromine substituent
Allyl bromideAlkyl halideNo ester functionality
Propyl 2-bromopropanoateBrominated esterShorter chain (propanoate vs. butanoate)
2-BromopropaneAlkyl halideNo ester group, simpler structure

Scientific Research Applications

Propyl 2-bromobutanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates.

    Industrial Applications: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 2-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Propyl 2-bromobutanoate with structurally related compounds based on functional groups, molecular weight, and applications:

Compound Functional Groups Molecular Formula Key Features Applications/Notes
This compound Ester, brominated alkyl chain C₇H₁₃BrO₂ Bromine enhances electrophilicity; propyl ester improves solubility in organic phases. Likely used in alkylation reactions or as a precursor in pharmaceuticals .
Propyl 4-Hydroxybenzoate (Propyl Paraben) Ester, phenolic hydroxyl C₁₀H₁₂O₃ Antimicrobial properties due to phenolic group; stable in formulations. Common preservative in cosmetics and lab reagents .
Propyl Guaiacol Methoxy phenol, propyl ester C₁₀H₁₄O₃ Antioxidant and flavoring agent; methoxy group influences reactivity. Used in food additives and fragrances; purity assessed via NMR (71.5% in studies) .
2-Bromobutane Brominated alkane C₄H₉Br Volatile alkyl halide; prone to nucleophilic substitution. Industrial solvent; requires strict exposure controls due to toxicity .

Physicochemical Properties

While direct data for this compound is unavailable, extrapolations can be made:

  • Boiling Point : Expected to be higher than 2-bromobutane (68°C) due to the ester group’s polarity.
  • Stability: Bromine’s electronegativity may increase susceptibility to hydrolysis compared to non-halogenated esters like propyl paraben.
  • Purity Analysis: Similar to propyl guaiacol (), NMR and UHPLC could identify impurities such as unreacted propanol or brominated byproducts.

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